2-[(4-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate
Description
This compound belongs to a class of benzofuran derivatives functionalized with a benzenesulfonate ester and a 4-methylphenylmethylene substituent. Its structure comprises a benzo[3,4-b]furan core substituted at position 6 with a benzenesulfonate group and at position 2 with a 4-methylphenylmethylene moiety.
Properties
Molecular Formula |
C22H16O5S |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
[(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate |
InChI |
InChI=1S/C22H16O5S/c1-15-7-9-16(10-8-15)13-21-22(23)19-12-11-17(14-20(19)26-21)27-28(24,25)18-5-3-2-4-6-18/h2-14H,1H3/b21-13- |
InChI Key |
LEVRVBBARNMJCD-BKUYFWCQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with 3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonate group, where nucleophiles such as amines or thiols replace the sulfonate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
2-[(4-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
- SMase D Inhibition : Compound 5 reduces hemolysis and dermonecrosis by >80% in preclinical models, attributed to its optimized substituents .
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., Cl, pyridyl) at critical positions enhance enzymatic inhibition, while alkyl groups (e.g., methyl) may improve pharmacokinetic profiles .
- Unresolved Questions : The role of ester vs. sulfonate groups (e.g., in BH26358) and the impact of conjugated systems (e.g., propenylidene in BH26354) require further investigation .
Biological Activity
2-[(4-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate (CAS Number: 929390-89-6) is a synthetic organic compound with potential biological activities. This article reviews its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-[(4-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate is CHOS, with a molecular weight of 392.4 g/mol. The compound features a complex structure that combines furan and benzenesulfonate moieties, which are often associated with diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHOS |
| Molecular Weight | 392.4 g/mol |
| CAS Number | 929390-89-6 |
Research indicates that compounds similar to 2-[(4-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate may exert their biological effects through several mechanisms:
- Enzyme Inhibition : Many derivatives have been shown to inhibit key enzymes involved in metabolic pathways, such as tyrosinase, which is critical in melanin biosynthesis.
- Antiproliferative Effects : Compounds in this class have demonstrated significant antiproliferative activity against various cancer cell lines, suggesting potential as anticancer agents.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can induce oxidative stress in cells, leading to apoptosis.
Anticancer Activity
A study investigating the antiproliferative effects of related compounds found that they significantly inhibited the growth of cancer cell lines such as B16F10 melanoma cells. The mechanism was linked to the induction of apoptosis via ROS generation and modulation of cell cycle progression.
Tyrosinase Inhibition
Tyrosinase inhibition assays revealed that 2-[(4-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate and its analogs displayed potent inhibitory activity against mushroom tyrosinase. This property is particularly valuable for cosmetic applications aimed at skin whitening.
| Compound Name | IC50 (µM) | Target Enzyme |
|---|---|---|
| 2-[(4-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate | 5.0 | Tyrosinase |
| Kojic Acid | 10.0 | Tyrosinase |
Case Studies
- Case Study on Melanoma Cells : In vitro studies demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability in B16F10 melanoma cells, with significant apoptosis observed at higher concentrations.
- Tyrosinase Inhibition Study : A comparative analysis of various analogs showed that some derivatives had an IC50 value significantly lower than that of standard inhibitors like kojic acid, indicating enhanced potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
